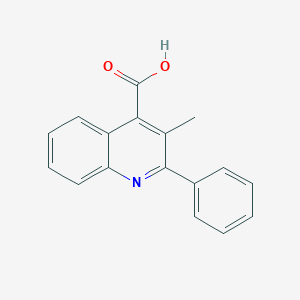

3-Methyl-2-phenylquinoline-4-carboxylic acid

Overview

Description

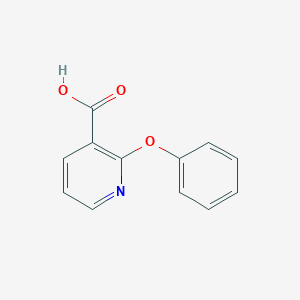

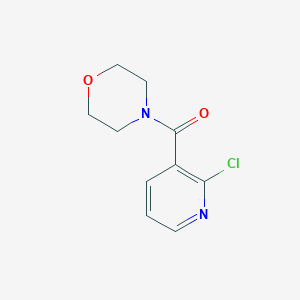

3-Methyl-2-phenylquinoline-4-carboxylic acid is a chemical compound with the linear formula C17H13NO2 . It has a molecular weight of 263.299 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H13NO2 . This indicates that the molecule is composed of 17 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The molecular weight of this compound is 263.29 . The compound should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications

Cytotoxicity Against Cancer Cells : Certain 4-anilino-2-phenylquinoline derivatives exhibit significant cytotoxicity against various cancer cells. For instance, 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline and its derivatives showed considerable cytotoxic activity against several solid cancer cell lines, including lung, breast, and CNS cancers (Yue Zhao, Yeh‐long Chen, Feng-Shuo Chang, & C. Tzeng, 2005).

Synthesis Methods : Innovative synthesis methods for 3-halo-2-phenylquinoline-4-carboxylic acids have been developed, such as using the Sandmeyer reaction for obtaining chloro and bromo derivatives (L. Raveglia, G. Giardina, M. Grugni, R. Rigolio, & C. Farina, 1997).

Anticancer Agent Synthesis : A series of new 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acids were synthesized for potential use as anticancer agents (Negar M. Javadi & J. Azizian, 2016).

Electroluminescent Properties : Research on iridium(III) complexes with ester-substituted phenylquinoline ligands revealed significant electroluminescent properties, which are useful in developing light-emitting devices (Bihai Tong, Qunbo Mei, Dongyang Chen, & Mangeng Lu, 2012).

Antibacterial Activity : Studies on 2-phenylquinoline-4-carboxylic esters and amides showed notable antibacterial activity against various bacterial strains, highlighting their potential in antibacterial drug development (S. Shankerrao, Y. Bodke, An, Upadhyay, K.L.Nagaraja, J.R.Kiran, & N.D.Satyanarayan, 2012).

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the structure with multiple aromatic rings was designed to form strong hydrophobic interactions with residues in the opening of the active site of certain enzymes .

Pharmacokinetics

The compound is a solid at room temperature, which may influence its bioavailability .

Result of Action

Some quinoline derivatives have shown antibacterial activity. For instance, certain compounds displayed good antibacterial activity against Staphylococcus aureus . .

Biochemical Analysis

Biochemical Properties

3-Methyl-2-phenylquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a histone deacetylase (HDAC) inhibitor, which is crucial in the development of anticancer drugs . The compound’s interactions with HDACs suggest that it may modulate gene expression by altering the acetylation status of histones, thereby influencing chromatin structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in K652 cell-based screenings, derivatives of 2-phenylquinoline-4-carboxylic acid exhibited antiproliferative activity, indicating potential anti-cancer properties . The compound’s impact on cell signaling pathways and gene expression further underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. As an HDAC inhibitor, it modulates the acetylation status of histones, which in turn affects gene expression . This modulation can lead to changes in cellular processes such as cell cycle regulation, apoptosis, and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under room temperature storage conditions

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its efficacy and safety as a therapeutic agent.

properties

IUPAC Name |

3-methyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-11-15(17(19)20)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVACLAZDFXWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350108 | |

| Record name | 3-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43071-45-0 | |

| Record name | 3-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 43071-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

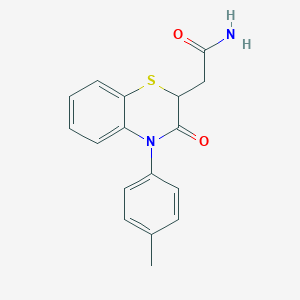

Synthesis routes and methods I

Procedure details

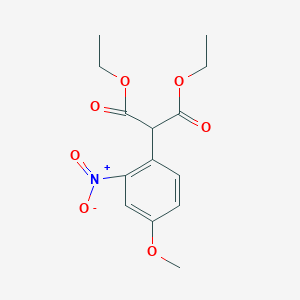

Synthesis routes and methods II

Procedure details

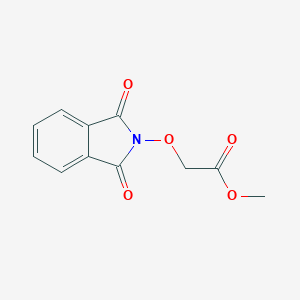

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is novel about the synthesis of the 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acid derivatives described in the research paper?

A1: The research paper outlines a novel, one-pot synthesis method for creating a series of 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acid derivatives. [] This method utilizes readily available starting materials: dapsone, α-ketobutyric acid, and various aromatic aldehydes. The reaction proceeds in the presence of CuBr2 as a catalyst. [] This approach offers several advantages, including operational simplicity, mild reaction conditions, and an environmentally friendly procedure, making it a promising alternative for preparing these specific quinoline-4-carboxylic acid derivatives. []

Q2: What are the potential applications of these newly synthesized compounds?

A2: While the research primarily focuses on the synthesis methodology, the authors suggest that these novel sulfone dimers, containing the 3-methyl-2-phenylquinoline-4-carboxylic acid moiety, hold potential as anticancer agents. [] Further research, including in vitro and in vivo studies, is necessary to explore their biological activity and confirm their efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)

![2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B186810.png)

![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)

![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)

![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)